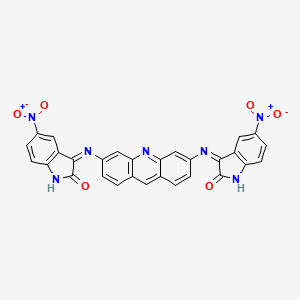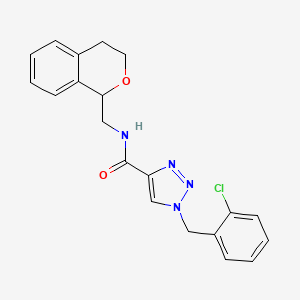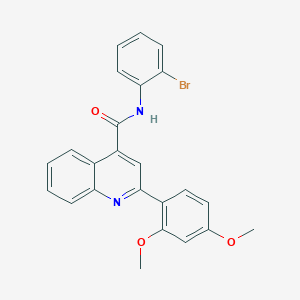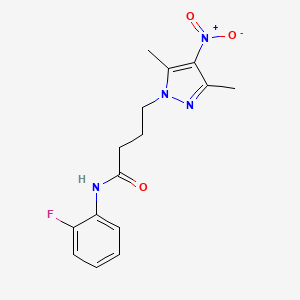![molecular formula C15H23ClN2O6 B6114835 N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B6114835.png)
N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, also known as CE-3, is a chemical compound that has been extensively studied for its potential therapeutic applications. CE-3 belongs to a class of compounds known as ethylenediamine derivatives and has been shown to exhibit a wide range of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate is not fully understood. However, it has been proposed that the compound exerts its effects by modulating the activity of certain enzymes and receptors in the body. N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to activate certain receptors in the body, such as the peroxisome proliferator-activated receptor (PPAR) and the adenosine A1 receptor.
Biochemical and Physiological Effects
N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in tumor cells. N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has also been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, the compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has several advantages for use in lab experiments. The compound is readily available and has been well-characterized, making it easy to obtain and work with. Additionally, N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been shown to exhibit a wide range of biochemical and physiological effects, making it a versatile tool for studying various biological processes.
However, there are also some limitations to using N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate in lab experiments. The compound has been shown to exhibit some toxicity at high concentrations, which may limit its use in certain experiments. Additionally, the exact mechanism of action of N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate. One potential area of study is the development of N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate and to identify the specific enzymes and receptors that are affected by the compound. Finally, future studies may focus on identifying new derivatives of N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate that exhibit even greater potency and specificity for certain targets.
Synthesis Methods
The synthesis of N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate involves the reaction of 2-(4-chloro-3-methylphenoxy)ethanol with ethylenediamine in the presence of an acid catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate. The synthesis of N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been well-established, and the compound is readily available for research purposes.
Scientific Research Applications
N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has also been studied for its potential use as a neuroprotective agent and as a treatment for cardiovascular diseases.
properties
IUPAC Name |
N'-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O2.C2H2O4/c1-11-10-12(2-3-13(11)14)18-9-8-17-7-6-16-5-4-15;3-1(4)2(5)6/h2-3,10,16H,4-9,15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJIBWMWJQIAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCCNCCN)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B6114753.png)


![4-[(3-ethoxy-4-hydroxy-5-iodobenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B6114771.png)
![(1-{5-[(4-methoxy-3-methylbenzyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinyl)methanol](/img/structure/B6114775.png)
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-8-quinolinesulfonamide](/img/structure/B6114778.png)
![N'-(2,5-dimethoxyphenyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6114780.png)
![2-[4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]-1,3-benzoxazole](/img/structure/B6114798.png)
![1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6114809.png)


![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[(5-isoxazolylmethyl)(methyl)amino]methyl}-2-piperidinone](/img/structure/B6114842.png)

![4-chloro-N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6114854.png)